molecular formula C4H11ClOSi B098375 Chloromethyl(dimethyl)methoxysilane CAS No. 18143-33-4

Chloromethyl(dimethyl)methoxysilane

Cat. No.: B098375
CAS No.: 18143-33-4
M. Wt: 138.67 g/mol
InChI Key: ZCSLOBFDVTWIBL-UHFFFAOYSA-N
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Description

Chloromethyl(dimethyl)methoxysilane is an organosilicon compound with the molecular formula C₄H₁₁ClO₂Si . It is a versatile chemical used in various industrial and research applications due to its unique properties. The compound consists of a silicon atom bonded to a chloromethyl group, a methoxy group, and two methyl groups. This structure imparts significant reactivity, making it valuable in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl(dimethyl)methoxysilane can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl ether with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of chloromethylmethoxydimethylsilane often involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation to purify the final product and remove any by-products. The use of advanced technologies and optimized reaction parameters ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl(dimethyl)methoxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloromethyl(dimethyl)methoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethylmethoxydimethylsilane involves its ability to react with various nucleophiles and undergo hydrolysis and condensation reactions. The chloromethyl group is highly reactive, allowing it to form covalent bonds with other molecules. This reactivity is harnessed in the synthesis of siloxanes and other silicon-based materials. The methoxy group can be hydrolyzed to form silanols, which further participate in condensation reactions to create complex structures .

Comparison with Similar Compounds

Uniqueness: Chloromethyl(dimethyl)methoxysilane’s unique combination of a chloromethyl group and a methoxy group provides a balance of reactivity and stability, making it particularly valuable in the synthesis of complex organosilicon compounds and materials. Its ability to undergo both substitution and condensation reactions sets it apart from other similar compounds .

Properties

IUPAC Name

chloromethyl-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11ClOSi/c1-6-7(2,3)4-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSLOBFDVTWIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339987
Record name Dimethyl(chloromethyl)methoxysilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18143-33-4
Record name (Chloromethyl)methoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18143-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Chloromethyl)methoxydimethylsilane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl(chloromethyl)methoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethyl)(methoxy)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.312
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Record name Silane, (chloromethyl)methoxydimethyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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